

Z-VAD-FMK: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: FMK 9a
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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough overview of Z-VAD-FMK (Benzyloxycarbonyl-Val-Ala-Asp(OMe)-fluoromethylketone), a cornerstone tool in apoptosis research. This document details its synonyms and alternative names, quantitative biochemical data, detailed experimental protocols, and the signaling pathways it modulates.

Z-VAD-FMK: Synonyms and Alternative Names

Z-VAD-FMK is a cell-permeable, irreversible pan-caspase inhibitor widely used to study caspase-dependent apoptosis.[1][2] Its peptide sequence (Val-Ala-Asp) is recognized by the catalytic site of caspases, and the fluoromethylketone (FMK) group forms a covalent bond with the active site cysteine, leading to irreversible inhibition.[3] The N-terminus is protected by a benzyloxycarbonyl (Z) group, enhancing its stability and cell permeability.[4][5]

It is known by a variety of names in literature and commercial products:

- Full Chemical Name: Benzyloxycarbonyl-Val-Ala-Asp(OMe)-fluoromethylketone[1][6]

- IUPAC Name: methyl (3S)-5-fluoro-3-[[[(2S)-2-[[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoyl]amino]-4-oxopentanoate[7]
- Common Synonyms and Catalog Names:
 - Z-VAD(OMe)-FMK[3][8]
 - Carbobenzoxy-valyl-alanyl-aspartyl-[O-methyl]-fluoromethylketone[4][9]
 - Caspase Inhibitor I[7]
 - Pan-Caspase Inhibitor[8][10]
 - Z-Val-Ala-Asp(OMe)-fluoromethylketone[8]
 - Z-Val-Ala-Asp fluoromethyl ketone[8]
 - ZVAD-FMK[7]
 - Ac-ZVAD-FMK[7]
 - Caspase Inhibitor VI[11][12]

Quantitative Data

The efficacy and stability of Z-VAD-FMK are critical for experimental design. The following tables summarize key quantitative data.

Table 1: Inhibitory Potency (IC50) of Z-VAD-FMK Against Various Proteases



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Table 2: Recommended Working Concentrations for Apoptosis Inhibition in Cell Culture



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Table 3: Physicochemical and Storage Properties



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Experimental Protocols

Western Blot Analysis of Cleaved Caspase-3 and PARP

This protocol details the detection of apoptosis markers after Z-VAD-FMK treatment.

Methodology:

- Cell Treatment:
 - Seed cells and allow them to adhere overnight.
 - Pre-treat cells with the desired concentration of Z-VAD-FMK (typically 20-100 μM) for 1-2 hours.[3][6] Include a vehicle control (DMSO).
 - Induce apoptosis with a chosen stimulus (e.g., staurosporine, etoposide, TNF- α) and incubate for the desired period (e.g., 4-24 hours).[3]
- Cell Lysis:
 - Wash cells with ice-cold PBS.
 - Lyse cells in RIPA buffer supplemented with a protease inhibitor cocktail.[3][6]
 - Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.[3][6]

- Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
- SDS-PAGE and Western Blotting:
 - Denature 20-50 µg of protein per sample by boiling in Laemmli sample buffer.
 - Separate proteins on a 12-15% SDS-polyacrylamide gel.
 - Transfer proteins to a PVDF membrane.
 - Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[3]
 - Incubate the membrane overnight at 4°C with primary antibodies specific for cleaved caspase-3 and/or cleaved PARP.[3][8]
 - Wash the membrane three times with TBST.
 - Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[3]
 - Wash the membrane three times with TBST.
 - Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[3][8]

Fluorometric Caspase-3/7 Activity Assay

This protocol measures caspase activity in cell lysates.

Methodology:

- Prepare Cell Lysates:
 - Prepare cell lysates from treated and untreated cells as described in the Western Blot protocol (Section 3.1, step 2).
- Caspase Activity Measurement:

- In a 96-well black microplate, add 20-50 μg of protein from each lysate per well.
- Adjust the volume with a protease assay buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT).[8]
- For inhibitor control wells, add Z-VAD-FMK to a final concentration of 20 μM and incubate for 10 minutes at 37°C.[8]
- Initiate the reaction by adding a fluorogenic caspase-3/7 substrate (e.g., Ac-DEVD-AMC) to a final concentration of 20 μM .[8]
- Incubate the plate at 37°C, protected from light.
- Measure fluorescence kinetically (e.g., every 15 minutes for 1-2 hours) using a fluorometer with excitation at ~ 380 nm and emission at ~ 460 nm.[8]
- Calculate the rate of caspase activity from the linear portion of the fluorescence curve.

Signaling Pathways and Experimental Workflows

Z-VAD-FMK is a valuable tool for dissecting caspase-dependent signaling pathways.

Inhibition of Apoptotic Pathways

Z-VAD-FMK blocks both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) apoptotic pathways by inhibiting initiator caspases (caspase-8, -9) and executioner caspases (caspase-3, -7).



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Z-VAD-FMK inhibits initiator and executioner caspases.

Off-Target Effect: Induction of Necroptosis

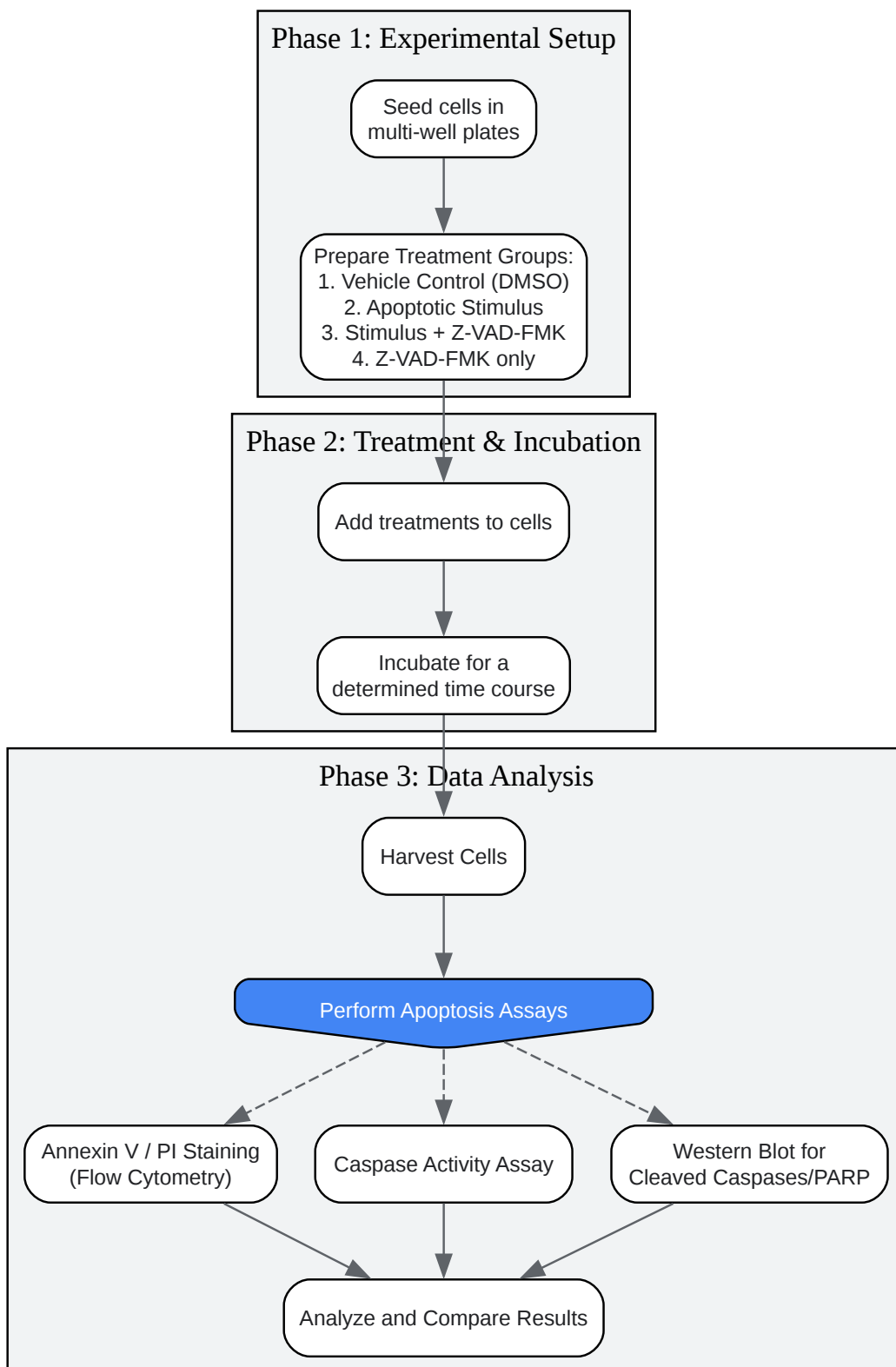
In some cell types, inhibiting caspase-8 with Z-VAD-FMK can trigger an alternative programmed cell death pathway called necroptosis, which is mediated by RIPK1, RIPK3, and MLKL.[16]



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